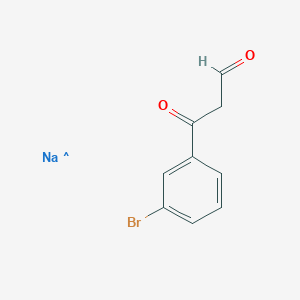

CID 131699360

Description

Its identification likely relies on spectral data (e.g., mass spectrometry, NMR) and comparative analyses with structurally analogous compounds .

Properties

Molecular Formula |

C9H7BrNaO2 |

|---|---|

Molecular Weight |

250.04 g/mol |

InChI |

InChI=1S/C9H7BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-3,5-6H,4H2; |

InChI Key |

NCLPKOGVXRJLHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CC=O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-(3-bromophenyl)-3-oxopropanal typically involves multiple steps. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-(3-bromophenyl)-3-oxopropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Sodium;3-(3-bromophenyl)-3-oxopropanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium;3-(3-bromophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and carbonyl group play crucial roles in these interactions, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

The comparison of CID 131699360 with analogous compounds is structured around molecular properties, spectral behavior, and functional roles, drawing parallels from evidence on related CIDs.

Structural and Physicochemical Properties

While this compound's exact structure is unspecified, compounds with similar PubChem IDs (e.g., oscillatoxin derivatives in or trifluoromethyl-substituted aromatics in ) provide a basis for comparison:

Key Observations :

- This compound’s GC-MS elution profile () suggests intermediate volatility, distinct from highly lipophilic oscillatoxins and more polar trifluoromethyl ketones.

- Functional groups (e.g., hydroxyls, halogens) influence solubility and bioavailability, as seen in oscillatoxins (low solubility) versus CAS 1533-03-5 (moderate solubility) .

Analytical and Spectral Behavior

Mass Spectrometry :

- This compound’s fragmentation pattern (if studied via LC-ESI-MS) could resemble ginsenosides (), where collision-induced dissociation (CID) differentiates isomers based on glycosidic bond cleavage. For example, ginsenoside Rf and pseudoginsenoside F11 show distinct MS² spectra .

- Comparatively, oscillatoxin derivatives () exhibit unique fragmentation due to macrocyclic lactone rings, producing diagnostic ions at m/z 485 and 467 .

Chromatographic Retention :

- In GC-MS, this compound’s retention time () may align with mid-polar compounds, contrasting with highly volatile trifluoromethyl ketones (shorter retention) or large macrocycles (longer retention) .

Q & A

Q. How can conflicting results from high-throughput screens be systematically resolved?

- Methodological Guidance : Apply machine learning (e.g., random forests) to identify outliers or batch effects in large datasets . Validate hits using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) and prioritize compounds with consistent activity across platforms .

Key Considerations

- Ethical and Safety Compliance : Ensure adherence to institutional review boards (IRBs) for studies involving human subjects or animal models .

- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

- Critical Analysis : Regularly revisit research questions to adapt to new findings, employing iterative hypothesis refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.